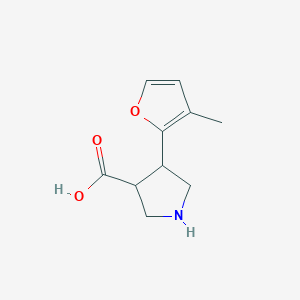
4-(3-Methylfuran-2-yl)pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Methylfuran-2-yl)pyrrolidine-3-carboxylic acid is an organic compound with the molecular formula C₁₀H₁₃NO₃ and a molecular weight of 195.22 g/mol . This compound features a pyrrolidine ring substituted with a carboxylic acid group and a 3-methylfuran moiety. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylfuran-2-yl)pyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 3-Methylfuran Moiety: This step involves the coupling of the pyrrolidine ring with a 3-methylfuran derivative using reagents such as palladium catalysts.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing industrial-grade reagents and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methylfuran-2-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrrolidine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
4-(3-Methylfuran-2-yl)pyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Methylfuran-2-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, microbial resistance, and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-carboxylic acid and pyrrolidine-3-carboxylic acid share structural similarities.
Furan Derivatives: Compounds such as 2-furoic acid and 3-methylfuran are structurally related.
Uniqueness
4-(3-Methylfuran-2-yl)pyrrolidine-3-carboxylic acid is unique due to its combined pyrrolidine and furan moieties, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for diverse research applications .
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
4-(3-methylfuran-2-yl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C10H13NO3/c1-6-2-3-14-9(6)7-4-11-5-8(7)10(12)13/h2-3,7-8,11H,4-5H2,1H3,(H,12,13) |
InChI Key |
UPBBLKXSLPWRSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC=C1)C2CNCC2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-Methylcyclohexyl)amino]propan-1-ol](/img/structure/B13276507.png)
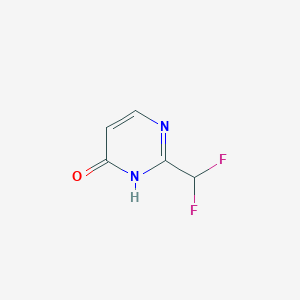
![N-[1-(5-methylthiophen-2-yl)ethyl]aniline](/img/structure/B13276515.png)
![Methyl 5-methyl-6-oxa-2-azaspiro[3.4]octane-1-carboxylate](/img/structure/B13276520.png)
![1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13276522.png)
![4-{[1-(4-Methylphenyl)ethyl]amino}butan-2-ol](/img/structure/B13276532.png)
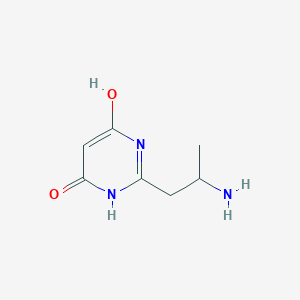
![(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(4-fluorophenyl)propanoic acid](/img/structure/B13276547.png)
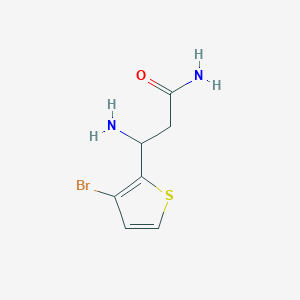

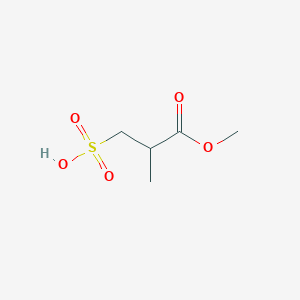
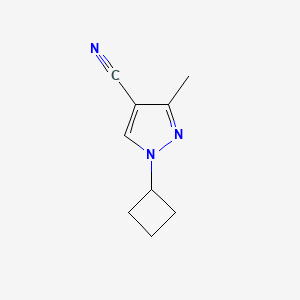
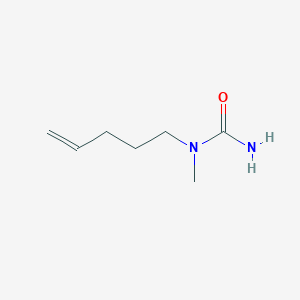
![N-[2-(Pyridin-2-yl)ethyl]oxan-4-amine](/img/structure/B13276581.png)
